molecular formula C7H11NO<br>C6H11-N=C=O<br>C7H11NO B146478 Cyclohexyl isocyanate CAS No. 3173-53-3

Cyclohexyl isocyanate

Cat. No. B146478
CAS RN: 3173-53-3
M. Wt: 125.17 g/mol
InChI Key: KQWGXHWJMSMDJJ-UHFFFAOYSA-N
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Description

Cyclohexyl isocyanate is a chemical compound that has been studied in various contexts, including its use in multi-component reactions (MCRs) and its ability to form diverse structures through postcondensation modifications. It is known for its reactivity and versatility in organic synthesis, particularly in the formation of heterocycles and other complex organic compounds .

Synthesis Analysis

The synthesis of cyclohexyl isocyanate derivatives can be achieved through multi-component reactions. For instance, an improved reaction involving cyclohexyl isocyanide, cyanoacetic acid, and aldehydes at room temperature leads to the formation of methyl 2-cyano-3-(aryl)-cyclohexylcarbamoyl-(aryl)-acrylate in good yields . Additionally, cyclohexyl isocyanide can react with aromatic aldehydes, aromatic amines, and trifluoroacetic anhydride to afford N-[cyclohexylcarbamoyl(aryl)methyl]-2,2,2-trifluoro-N-arylacetamide derivatives in nearly quantitative yields .

Molecular Structure Analysis

The molecular structure of cyclohexyl isocyanate derivatives can be complex and diverse. For example, the reaction of cyclohexyl isocyanide with MoMo triply bonded complexes leads to the formation of isocyanide coordinated MoMo singly bonded complexes, which were characterized by elemental analysis, spectroscopy, and in one case, X-ray crystallography . The structure of these complexes includes functionally substituted cyclopentadienyl ligands.

Chemical Reactions Analysis

Cyclohexyl isocyanate undergoes various chemical reactions, forming a range of products. The reaction with dibenzoyl disulfide yields cyclohexyl isothiocyanate and other unidentified compounds . Cyclohexyl isocyanide can also react with dimethyl acetylenedicarboxylate to give a mixture of products, including cyclopenta[b]pyridine derivatives, and undergo thermal isomerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexyl isocyanate derivatives can be influenced by their molecular structure. For instance, liquid crystalline 4-(4-cyanocyclohexyl)cyclohexyl esters exhibit different clearing temperatures based on the position of the cyano group, with axially substituted isomers having lower temperatures than equatorially substituted ones . The structure of these compounds in the crystalline state reveals a tilted layer structure with a herringbone arrangement.

Scientific Research Applications

Synthesis of Pharmaceuticals

Cyclohexyl isocyanate has been utilized in the synthesis of pharmaceutical compounds. For instance, it was used in the synthesis of lomustine, a chemotherapeutic agent, through a process starting with triphosgene and involving reactions with cyclohexylamine and amino-ethanol (Zhao, 2003). This method offered advantages in terms of simplicity, yield, and suitability for industrial production.

Radiolabeling for Imaging

In radiopharmaceutical research, cyclohexyl isocyanate has been used in the synthesis of carbon-11 labeled isocyanates. These isotopes are crucial for developing PET radiotracers for in vivo imaging. The versatility of this method was demonstrated by synthesizing a novel radiotracer for imaging fatty acid amide hydrolase (Wilson et al., 2011).

Polymer Chemistry

Cyclohexyl isocyanate plays a significant role in polymer chemistry. It has been used in the formation of poly(oxazolidone)s, a type of polymer, by reacting with phenylglycidyl ether. This reaction was catalyzed by AlCl3 and AlCl3-triphenylphosphine oxide, demonstrating its utility in polymer synthesis (Zilic et al., 1989). Additionally, kinetic studies of the reactions between isocyanates like cyclohexyl isocyanate and carboxylic acids have been undertaken to understand their behavior in polymer formation (Xiao et al., 1994).

Biochemical Pharmacology

In biochemical pharmacology, the role of cyclohexyl isocyanate in the action of therapeutic nitrosoureas was evaluated. This study involved determining the half-lives of cyclohexyl isocyanate in tissue culture medium and analyzing its concentration produced during the breakdown of specific nitrosoureas (Hilton et al., 1978).

Biocompatibility Studies

Cyclohexyl isocyanate has been implicated in studies assessing the biocompatibility and hemocompatibility of polyurethanes. These polyurethanes, synthesized from isocyanates like cyclohexyl isocyanate, were evaluated for their interaction with blood elements and cytotoxicity, demonstrating its relevance in biomedical applications (Basterretxea et al., 2016).

Safety And Hazards

Cyclohexyl isocyanate is very toxic by inhalation, skin absorption, and ingestion . It causes severe skin burns and eye damage . It may cause an allergic skin reaction . It may cause allergy or asthma symptoms or breathing difficulties if inhaled . When handling this substance, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area . In case of inadequate ventilation, respiratory protection should be worn .

Future Directions

While specific future directions for cyclohexyl isocyanate were not found in the search results, it is worth noting that isocyanates in general are widely used in the synthesis of polyurethane materials with improved chemical and physical properties . Therefore, research into the synthesis, properties, and applications of cyclohexyl isocyanate and other isocyanates is likely to continue.

properties

IUPAC Name

isocyanatocyclohexane
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InChI

InChI=1S/C7H11NO/c9-6-8-7-4-2-1-3-5-7/h7H,1-5H2
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InChI Key

KQWGXHWJMSMDJJ-UHFFFAOYSA-N
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Canonical SMILES

C1CCC(CC1)N=C=O
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Molecular Formula

C7H11NO, Array
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DSSTOX Substance ID

DTXSID8025464
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Molecular Weight

125.17 g/mol
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Physical Description

Cyclohexyl isocyanate appears as a yellowish liquid with an irritating odor. Insoluble in water. Flash point 127 °F. Very toxic by inhalation, skin absorption and ingestion. Used to make pharmaceuticals and agricultural chemicals., Colorless liquid with pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

334 to 338 °F at 760 mmHg (NTP, 1992), 172 °C, 168 °C
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Flash Point

120 °F (NTP, 1992), 120 °F, 48 °C (closed cup), 48 °C c.c.
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Solubility

Reacts with water (decomposes) (NTP, 1992), Solubility in water: reaction
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Density

0.98 (NTP, 1992) - Less dense than water; will float, 0.98 g/cu cm at 25 °C, Relative density (water = 1): 0.98
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Vapor Density

Relative vapor density (air = 1): 4.3
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Vapor Pressure

2 mmHg at 77.4 °F (NTP, 1992), 1.02 [mmHg], 1.02 mm Hg at 25 °C
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Mechanism of Action

... Preincubation of BCNU, CCNU, and methyl-CCNU with calmodulin produced a concentration-dependent inhibition of in vitro calmodulin activity expressed as stimulation of cyclic nucleotide phosphodiesterase. Cyclohexylisocyanate produced a similar inhibition. ...
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Product Name

Cyclohexyl isocyanate

Color/Form

Oil

CAS RN

3173-53-3
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Melting Point

-112 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

The carbonylation reaction is conducted in the same manner as in Example 1 except that 25 mmol of cyclohexylamine, 86 g of α-naphthol, 1.5 g of Rh/C having 5% Rh carried on activated charcoal and 1 mmol of tetraethylammonium iodide are employed. As a result, the yields of cyclohexyl isocyanate and α-naphthyl cyclohexyl carbamate are 58% and 10%, respectively.
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
86 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mmol
Type
catalyst
Reaction Step Four
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a mixture of 236 g of HMDI with 25.0 g of cyclohexyl isocyanate (referred to hereinafter as CHI) was added 2.60 g of the carbodiimidization catalyst, and they were subjected to a reaction at 185° C. for 19 hours while nitrogen was bubbled thereinto, to obtain a carbodiimide resulting from HMDI and CHI (degree of polymerization=10).
Name
Quantity
236 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
[Compound]
Name
carbodiimidization catalyst
Quantity
2.6 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

500 g of chlorobenzene and 4.3 g of p-toluenesulfonamide (0.025 mol) were placed in the glass vessel and 33 g of gaseous phosgene was introduced at room temperature. The reaction mixture was subsequently heated to 79° C., with vigorous phosgene reflux being established. While stirring vigorously at 78–81° C., a total of 99.2 g of cyclohexylamine (1 mol) dissolved in 200 g of chlorobenzene and at the same time a further 122 g of phosgene were introduced over a period of 3 hours. After addition was complete, the system was maintained at 78–81° C. for a further one hour without introduction of phosgene to allow further reaction to occur and the residual unreacted phosgene was subsequently stripped out at 50° C. by means of nitrogen. The reaction mixture obtained was a fluid suspension from which the solid obtained was separated by filtration. <0.5 g of solid was able to be isolated in this way. Cyclohexyl isocyanate was worked up by distillation. Removal of the solvent and fractional distillation gave 105.1 g of cyclohexyl isocyanate (0.833 mol). This corresponds to 83.3% of the theoretical yield.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
99.2 g
Type
reactant
Reaction Step Three
Quantity
122 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4.3 g
Type
catalyst
Reaction Step Six
Quantity
500 g
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

500 g of chlorobenzene and 8.7 g of Cyanex® 923 (commercial product from Cytec Industries, a mixture of different tri-C6-C8-alkylphosphine oxides having an average molecular weight of 348 g/mol) (0.025 mol) were placed in the glass vessel and 53 g of gaseous phosgene was introduced at room temperature. The reaction mixture was subsequently heated to 80° C., with vigorous phosgene reflux being established. While stirring vigorously at 77-80° C., a total of 99.2 g of cyclohexylamine (1 mol) dissolved in 200 g of chlorobenzene and at the same time a further 113 g of phosgene were introduced over a period of 3 hours. After addition was complete, the system was maintained at 77-80° C. for a further one hour without introduction of phosgene to allow further reaction to occur and the residual unreacted phosgene was subsequently stripped out at 40° C. by means of nitrogen. The reaction mixture obtained was a fluid suspension from which the solid obtained was separated by filtration. A few milligrams of solid were able to be isolated in this way. The filtered crude product was worked up by distillation. Removal of the solvent and fractional distillation gave 82.8 g of cyclohexyl isocyanate (0.662 mol). This corresponds to 66.2% of the theoretical yield.
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
99.2 g
Type
reactant
Reaction Step Three
Quantity
113 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
tri-C6-C8-alkylphosphine oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
500 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclohexyl isocyanate
Reactant of Route 2
Reactant of Route 2
Cyclohexyl isocyanate
Reactant of Route 3
Reactant of Route 3
Cyclohexyl isocyanate
Reactant of Route 4
Cyclohexyl isocyanate
Reactant of Route 5
Cyclohexyl isocyanate
Reactant of Route 6
Reactant of Route 6
Cyclohexyl isocyanate

Citations

For This Compound
2,290
Citations
ZW Wicks Jr, KJ Wu - The Journal of Organic Chemistry, 1980 - ACS Publications
Acetoacetic esterhas been widely reported to be a blocking agent for isocyanates. However, we find that only a trace of isocyanate is formed by thermolysis of acetoacetic ester blocked …
Number of citations: 19 pubs.acs.org
P Król, Ł Uram, B Król, K Pielichowska… - Materials Science and …, 2018 - Elsevier
Polyurethane films were obtained in the solvent-free cycloaliphatic polyaddition process of 4,4′-methylenebis(cyclohexyl isocyanate), poly(ε-caprolactone) diol or poly(…
Number of citations: 29 www.sciencedirect.com
C Redshaw, W Clegg, G Wilkinson - Journal of the Chemical Society …, 1992 - pubs.rsc.org
The interaction of the tetra-n-propylammonium salts of the oxoruthenium(V) anions [RuO{OCEt(R)C(O)O}2]–(R = Me or Et) with excess of cyclohexyl isocyanate in toluene or …
Number of citations: 12 pubs.rsc.org
SI Lee, YS Lee, KS Nahm… - Bulletin-Korean …, 2000 - pdf.lookchemmall.com
Most synthetic polymers usually have caused serious environmental problems since their disposals are not easily degraded in nature. The degradability problems of polymers may be …
Number of citations: 27 pdf.lookchemmall.com
H Šehović, A Sendijarević… - Journal of Polymer …, 1989 - Wiley Online Library
… and cycloaliphatic isocyanates (butyl and cyclohexyl isocyanate) was carried out using an … Due to the fact that the cyclotrimerization of cyclohexyl isocyanate was found to be slower …
Number of citations: 5 onlinelibrary.wiley.com
T Łazarewicz, J Haponiuk, A Balas - Journal of thermal analysis and …, 2000 - akjournals.com
New polyurethanes with mesogenic units in the main chain due to the use of a liquid crystalline chain extender were synthesized from 4,4'-methylenebis(cyclohexyl isocyanate) (HMDI)…
Number of citations: 8 akjournals.com
RW Kitchin, KW Pittman, LL Combs, RL Cook - Journal of Molecular …, 1980 - Elsevier
… Cl-53 _ The low-resolution microwave spectra of cyclohexyl isocyanate and cyclohexyl … An IR study reported that both the equatorial and axial conformers of cyclohexyl isocyanate …
Number of citations: 5 www.sciencedirect.com
JR Babson, DJ Reed, MA Sinkey - Biochemistry, 1977 - ACS Publications
… cyclohexyl isocyanate inactivation. Treatment of chymotrypsin with less than stoichiometric amounts of cyclohexyl isocyanate … These results strongly suggest that cyclohexyl isocyanate, …
Number of citations: 46 pubs.acs.org
TC Wen, HH Chen - Journal of applied polymer science, 2001 - Wiley Online Library
… In our study we used TPU made from methylene bis(p-cyclohexyl isocyanate) (H 12 MDI) as the hard segment and both PEG and PTMG as soft segments in order to ascertain the …
Number of citations: 16 onlinelibrary.wiley.com
D Li, Y Chen, W Yang, C Xiao… - Journal of Polymer …, 2018 - search.ebscohost.com
… With this in mind, in this work, we designed and prepared the cyclohexyl isocyanate modified graphene (CG) and systematically investigated the grafting effect and the properties of …
Number of citations: 1 search.ebscohost.com

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